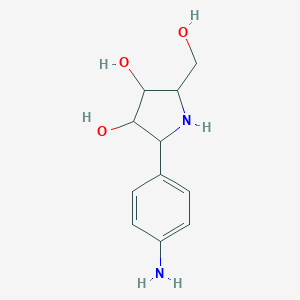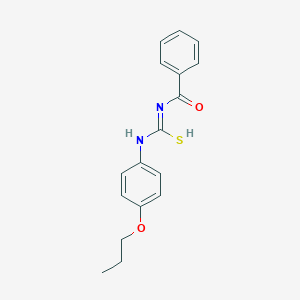
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid, also known as BPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPT belongs to the class of thioamides, which are known for their ability to interact with biological systems and modulate various biochemical pathways.
Mecanismo De Acción
The mechanism of action of N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and the interaction with specific molecular targets. This compound has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T cells. In neurodegenerative disease research, this compound has been shown to protect neuronal cells from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has several advantages for lab experiments, such as its high purity and stability, as well as its ability to interact with specific molecular targets. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, this compound may have off-target effects on other molecular targets, which can complicate its interpretation in lab experiments.
Direcciones Futuras
There are several future directions for N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid research, such as the development of more efficient synthesis methods, the identification of new molecular targets and signaling pathways, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, this compound may have potential applications in other fields such as infectious diseases, metabolic disorders, and cardiovascular diseases, which warrant further investigation. Overall, this compound represents a promising chemical compound with potential therapeutic applications in various fields of scientific research.
Métodos De Síntesis
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid can be synthesized through a multi-step process that involves the reaction of propyl-4-aminophenol with benzoyl isothiocyanate, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification and characterization through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, this compound has been shown to protect neuronal cells from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C17H18N2O2S |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid |
InChI |
InChI=1S/C17H18N2O2S/c1-2-12-21-15-10-8-14(9-11-15)18-17(22)19-16(20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |
Clave InChI |
DAVMSJRZDCENAN-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S |
SMILES |
CCCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCOC1=CC=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



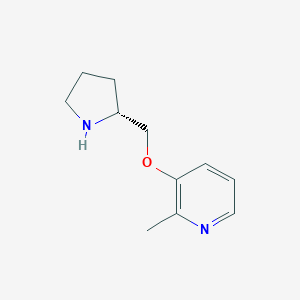
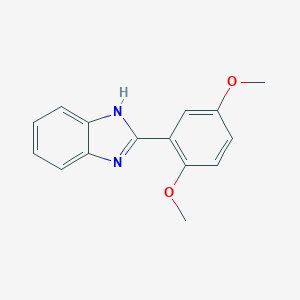
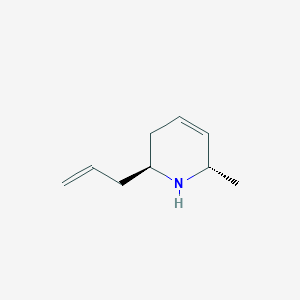
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
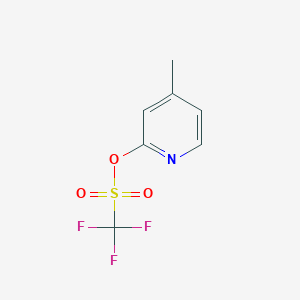
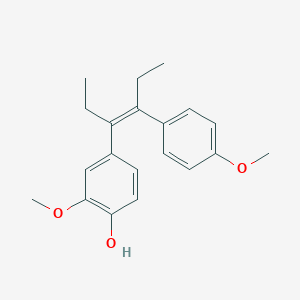
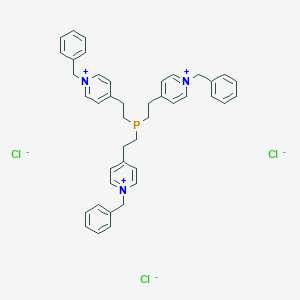
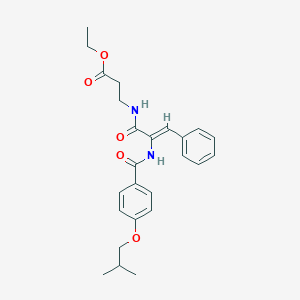
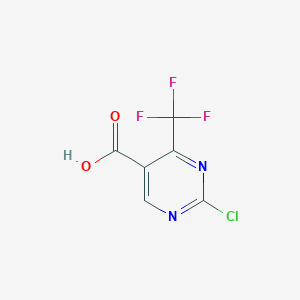
![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)
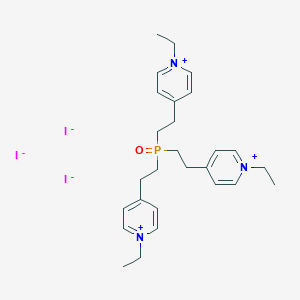
![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)
